Cas no 1601127-79-0 (2-(4-methylpentyl)oxy-1,3-thiazol-5-amine)

2-(4-methylpentyl)oxy-1,3-thiazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine
- 1601127-79-0
- 2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine
- EN300-1295264
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- Inchi: 1S/C9H16N2OS/c1-7(2)4-3-5-12-9-11-6-8(10)13-9/h6-7H,3-5,10H2,1-2H3
- InChI Key: AYWNYILKRZDPDZ-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1OCCCC(C)C)N
Computed Properties
- Exact Mass: 200.09833431g/mol
- Monoisotopic Mass: 200.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.4Ų
- XLogP3: 3
2-(4-methylpentyl)oxy-1,3-thiazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295264-0.25g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 0.25g |
$1117.0 | 2023-06-06 | ||
Enamine | EN300-1295264-10000mg |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1295264-0.1g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 0.1g |
$1068.0 | 2023-06-06 | ||
Enamine | EN300-1295264-50mg |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1295264-0.5g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1295264-1.0g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 1g |
$1214.0 | 2023-06-06 | ||
Enamine | EN300-1295264-0.05g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1295264-2.5g |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 2.5g |
$2379.0 | 2023-06-06 | ||
Enamine | EN300-1295264-100mg |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1295264-500mg |
2-[(4-methylpentyl)oxy]-1,3-thiazol-5-amine |
1601127-79-0 | 500mg |
$809.0 | 2023-09-30 |
2-(4-methylpentyl)oxy-1,3-thiazol-5-amine Related Literature
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine
Introduction to 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine (CAS No. 1601127-79-0) in Modern Chemical and Pharmaceutical Research
2-(4-methylpentyl)oxy-1,3-thiazol-5-amine, identified by the CAS number 1601127-79-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a thiazole core, which is a well-documented scaffold in drug discovery, coupled with an alkoxy side chain that enhances its solubility and bioavailability. Such structural characteristics make it a promising candidate for further exploration in therapeutic development.
The thiazole ring in 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine is a key pharmacophore, known for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-methylpentyl group at the 2-position introduces steric hindrance and lipophilicity, which can modulate the compound's interaction with biological targets. This balance between hydrophilicity and lipophilicity is crucial for optimizing pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity of 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine to various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways, making it a potential lead for developing treatments against metabolic disorders. Additionally, the alkoxy side chain provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
In the context of drug discovery, 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine represents an excellent starting point for structure-based drug design. Its thiazole core can be modified to enhance binding interactions with target proteins, while the alkoxy group can be optimized to improve pharmacokinetic properties. The compound's versatility makes it suitable for multiple therapeutic areas, including oncology, immunology, and neurology. Researchers are particularly interested in its potential as an inhibitor of kinases and other enzymes implicated in cancer progression.
The synthesis of 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These techniques not only improve efficiency but also enhance the scalability of production processes. The development of robust synthetic routes is essential for translating laboratory findings into clinical applications.
Evaluation of 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine's biological activity often involves in vitro and in vivo assays. In vitro studies have demonstrated its potential as an antiproliferative agent against certain cancer cell lines. Furthermore, preclinical studies are underway to assess its safety profile and efficacy in animal models. These studies are critical for determining the compound's readiness for clinical trials and eventual therapeutic use.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates with minimal experimental effort. This approach has been instrumental in uncovering novel drug candidates that might have been overlooked using traditional screening methods.
The future prospects of 2-(4-methylpentyl)oxy-1,3-thiazol-5-amine are promising as it continues to be explored in both academic and industrial research settings. Collaborative efforts between chemists and biologists are essential to fully harness its potential. As computational tools become more sophisticated, virtual screening techniques will play an increasingly important role in guiding experimental designs.
In conclusion,2-(4-methylpentyl)oxy-1,3-thiazol-5-amine (CAS No. 1601127-79-0) is a versatile compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new therapeutics across multiple disease areas. Continued investigation into its biological activities and synthetic pathways will likely yield groundbreaking advancements in medicine.
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